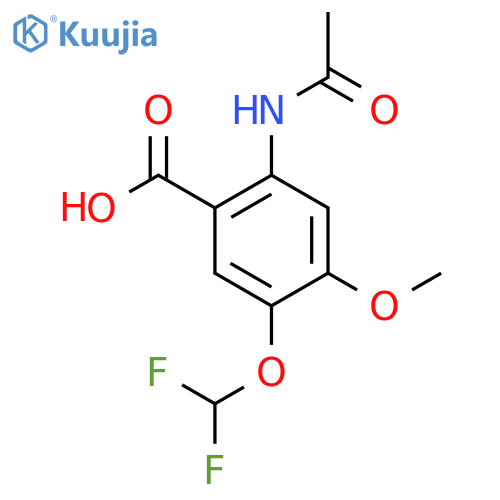

Cas no 2680756-76-5 (5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid)

2680756-76-5 structure

商品名:5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid

5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid

- EN300-28284279

- 2680756-76-5

- 5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid

-

- インチ: 1S/C11H11F2NO5/c1-5(15)14-7-4-8(18-2)9(19-11(12)13)3-6(7)10(16)17/h3-4,11H,1-2H3,(H,14,15)(H,16,17)

- InChIKey: ODFYFXJKBCIKKD-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC(C(=O)O)=C(C=C1OC)NC(C)=O)F

計算された属性

- せいみつぶんしりょう: 275.06052878g/mol

- どういたいしつりょう: 275.06052878g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28284279-0.05g |

5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |

2680756-76-5 | 95.0% | 0.05g |

$480.0 | 2025-03-19 | |

| Enamine | EN300-28284279-0.1g |

5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |

2680756-76-5 | 95.0% | 0.1g |

$502.0 | 2025-03-19 | |

| Enamine | EN300-28284279-1.0g |

5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |

2680756-76-5 | 95.0% | 1.0g |

$571.0 | 2025-03-19 | |

| Enamine | EN300-28284279-0.25g |

5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |

2680756-76-5 | 95.0% | 0.25g |

$525.0 | 2025-03-19 | |

| Enamine | EN300-28284279-10.0g |

5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |

2680756-76-5 | 95.0% | 10.0g |

$2454.0 | 2025-03-19 | |

| Enamine | EN300-28284279-2.5g |

5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |

2680756-76-5 | 95.0% | 2.5g |

$1118.0 | 2025-03-19 | |

| Enamine | EN300-28284279-5.0g |

5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |

2680756-76-5 | 95.0% | 5.0g |

$1654.0 | 2025-03-19 | |

| Enamine | EN300-28284279-0.5g |

5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |

2680756-76-5 | 95.0% | 0.5g |

$548.0 | 2025-03-19 |

5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

2680756-76-5 (5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量